The compound 2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential pharmaceutical applications. It features a diverse range of functional groups that contribute to its biological activity. The compound is classified under heterocyclic compounds, specifically those containing pyrazole and triazole moieties, which are known for their varied biological activities.
This compound is derived from the fusion of several heterocycles, including pyrazole, triazole, and pyrimidine structures. Its molecular formula is with a molecular weight of 488.61 g/mol. The compound's structure suggests it may exhibit significant biological activity, particularly in the realm of medicinal chemistry where pyrazoles and triazoles are often explored for their anticancer properties .
The synthesis of this compound involves multi-step reactions that typically include the formation of pyrazole and triazole rings followed by subsequent modifications to introduce additional functional groups.
Recent studies have utilized methodologies such as the Biginelli reaction for constructing similar scaffolds, which can be adapted to synthesize this particular compound .
The detailed molecular structure of this compound can be represented using various chemical notation systems:
Cc1ccc(CSc2nc3cc(c(cc3c3nc(CCn4c(C)cc(C)n4)nn23)OC)OC)cc1
DQYDDCFEVDOATG-UHFFFAOYSA-N
The presence of multiple heteroatoms and functional groups suggests that this compound could engage in a variety of interactions with biological targets .
This compound can undergo various chemical reactions typical for heterocycles:
These reactions are crucial for further derivatization aimed at enhancing biological activity or optimizing pharmacokinetic properties .
The mechanism of action for compounds like this one often involves interaction with specific biological targets such as enzymes or receptors:
Studies indicate that similar compounds have demonstrated efficacy against multiple cancer cell lines by inhibiting key molecular targets associated with tumor growth .
Analyses such as NMR spectroscopy confirm the structural integrity and purity of synthesized compounds .
This compound has potential applications in medicinal chemistry, particularly in the development of new anticancer agents:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4